![molecular formula C11H11F9O2S B12529150 2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate CAS No. 866208-89-1](/img/structure/B12529150.png)
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. The presence of the nonafluorohexyl group imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate typically involves the following steps:
Preparation of 3,3,4,4,5,5,6,6,6-Nonafluorohexylthiol: This compound is synthesized by reacting 1H,1H,2H,2H-Nonafluorohexanol with thionyl chloride to form the corresponding chloride, which is then reacted with sodium hydrosulfide to yield the thiol.
Esterification: The thiol is then reacted with 2-bromoethyl prop-2-enoate in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Substitution: The prop-2-enoate group can participate in various substitution reactions, particularly nucleophilic substitutions.
Polymerization: The prop-2-enoate group can undergo radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Polymerization: Polymers with fluorinated side chains, offering unique properties like low surface energy and high chemical resistance.
Wissenschaftliche Forschungsanwendungen
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers, which are valuable in creating non-stick coatings and membranes.
Biology: Investigated for its potential in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Medicine: Explored for use in medical devices and implants due to its biocompatibility and chemical resistance.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants that require high chemical and thermal stability.
Wirkmechanismus
The compound exerts its effects primarily through its fluorinated side chain, which imparts hydrophobicity and chemical stability. In polymerization reactions, the prop-2-enoate group undergoes radical polymerization, forming polymers with unique surface properties. The sulfur atom can also participate in various chemical reactions, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Similar in structure but with a methacrylate group instead of a prop-2-enoate group.
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Contains a longer fluorinated chain and an epoxide group.
Uniqueness
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate is unique due to the presence of both a fluorinated side chain and a prop-2-enoate group, allowing it to participate in a wide range of chemical reactions and form polymers with distinct properties. Its combination of hydrophobicity, chemical stability, and reactivity makes it valuable in various applications.
Eigenschaften
CAS-Nummer |
866208-89-1 |
|---|---|
Molekularformel |
C11H11F9O2S |
Molekulargewicht |
378.26 g/mol |
IUPAC-Name |
2-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H11F9O2S/c1-2-7(21)22-4-6-23-5-3-8(12,13)9(14,15)10(16,17)11(18,19)20/h2H,1,3-6H2 |
InChI-Schlüssel |
WXSKBLDZTUFRII-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCSCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)
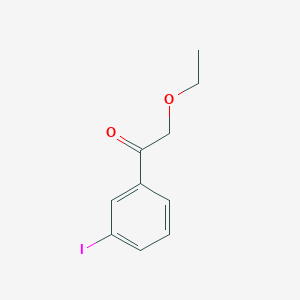
![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
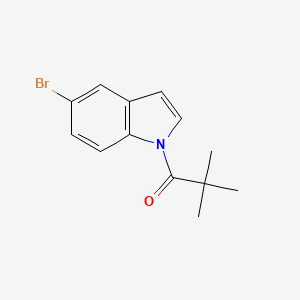
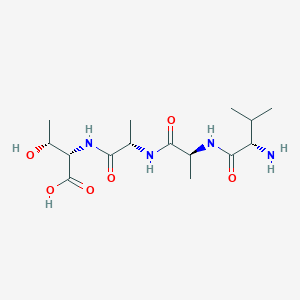
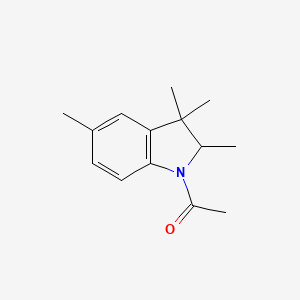
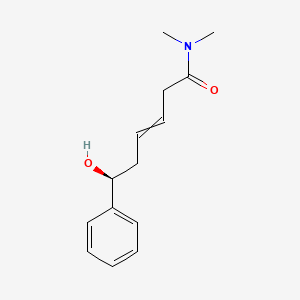
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)
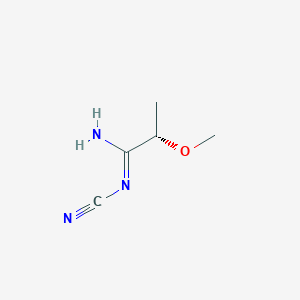
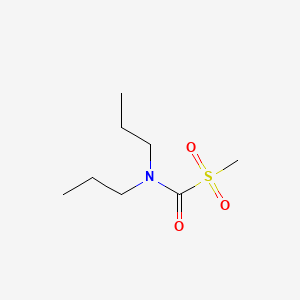
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
